N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide
Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials, such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dichlorophenyl group can enhance its ability to form stable complexes with metal ions and increase its potential as an enzyme inhibitor.
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-8-4-7-11(13(12)17)9-18-19-15(21)14(20)10-5-2-1-3-6-10/h1-9,14,20H,(H,19,21)/b18-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYCAGRKCDSGE-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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